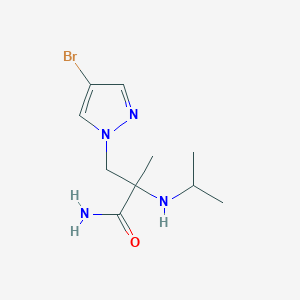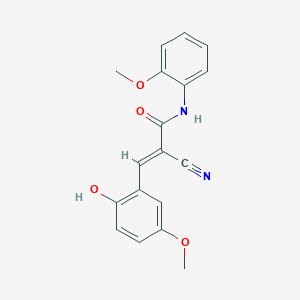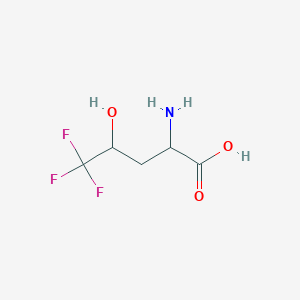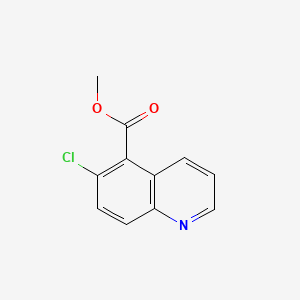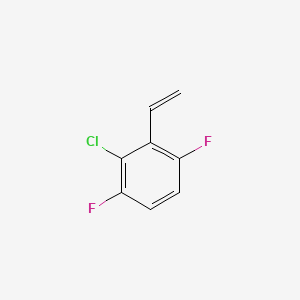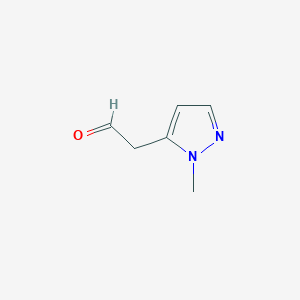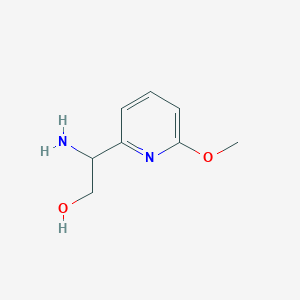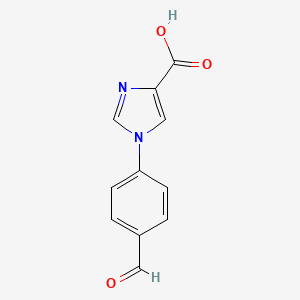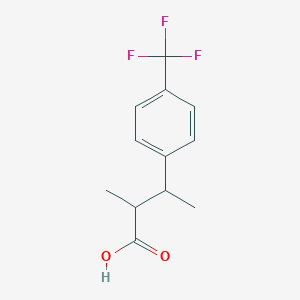![molecular formula C11H14BNO3 B13558444 {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid](/img/structure/B13558444.png)
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid typically involves the reaction of 4-bromomethylphenylboronic acid with 2-methylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted amides or alcohols.
Wissenschaftliche Forschungsanwendungen
{4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a protease inhibitor.
Medicine: Explored for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid involves its interaction with specific molecular targets. In biological systems, it can act as a protease inhibitor by binding to the active site of the enzyme and preventing substrate access. This inhibition can disrupt various cellular processes, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity.
4-Bromomethylphenylboronic acid: A precursor in the synthesis of {4-[(2-Methylprop-2-enamido)methyl]phenyl}boronicacid.
2-Methylprop-2-enamide: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both boronic acids and amides. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H14BNO3 |
|---|---|
Molekulargewicht |
219.05 g/mol |
IUPAC-Name |
[4-[(2-methylprop-2-enoylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C11H14BNO3/c1-8(2)11(14)13-7-9-3-5-10(6-4-9)12(15)16/h3-6,15-16H,1,7H2,2H3,(H,13,14) |
InChI-Schlüssel |
PLOHNHHZRAIJKI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CNC(=O)C(=C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
